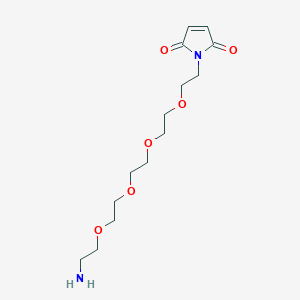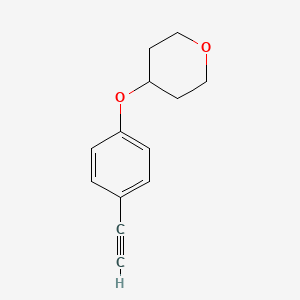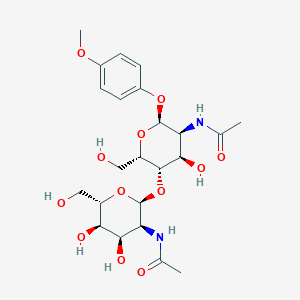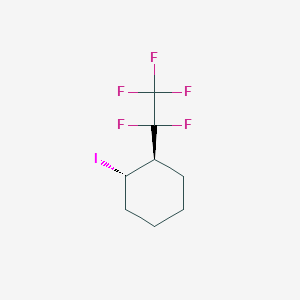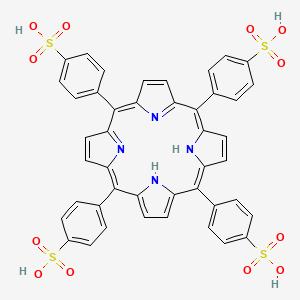
T4SPP;TSPP;Tetraphenylporphine sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetra(4-sulfonatophenyl)porphyrin, commonly referred to as TPPS, is a water-soluble porphyrin derivative. Porphyrins are a class of organic compounds characterized by a large, aromatic macrocycle composed of four pyrrole subunits interconnected via methine bridges. TPPS is distinguished by its four sulfonate groups attached to the phenyl rings, which enhance its solubility in aqueous solutions. This compound is widely studied for its unique photophysical and electrochemical properties, making it valuable in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TPPS typically involves the sulfonation of tetraphenylporphyrin. The process begins with the preparation of tetraphenylporphyrin through the condensation of pyrrole and benzaldehyde under acidic conditions. The resulting tetraphenylporphyrin is then subjected to sulfonation using concentrated sulfuric acid, which introduces sulfonate groups onto the phenyl rings. The reaction is carried out at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods
In industrial settings, the production of TPPS follows a similar synthetic route but on a larger scale. The key steps involve the controlled sulfonation of tetraphenylporphyrin using sulfuric acid, followed by purification through column chromatography. The purified TPPS is then crystallized and dried to obtain the final product. Industrial production emphasizes high yield and purity, ensuring the compound’s suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
TPPS undergoes several types of chemical reactions, including:
Oxidation: TPPS can be oxidized to form various oxidation states, which are useful in studying redox properties.
Reduction: The compound can be reduced under specific conditions to yield reduced porphyrin species.
Substitution: TPPS can participate in substitution reactions where the sulfonate groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of TPPS, as well as substituted derivatives with different functional groups. These products are valuable for studying the compound’s electronic and structural properties .
Applications De Recherche Scientifique
TPPS has a wide range of scientific research applications, including:
Chemistry: TPPS is used as a photosensitizer in photodynamic therapy and as a catalyst in various chemical reactions.
Biology: The compound is employed in studying protein-ligand interactions and as a fluorescent probe for biological imaging.
Medicine: TPPS is investigated for its potential in cancer treatment through photodynamic therapy, where it generates reactive oxygen species upon light activation.
Industry: TPPS is used in the development of sensors, optoelectronic devices, and as a component in dye-sensitized solar cells .
Mécanisme D'action
The mechanism of action of TPPS primarily involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. This photodynamic effect is utilized in photodynamic therapy for cancer treatment. TPPS targets cellular components, leading to oxidative damage and cell death. The compound’s interaction with proteins and nucleic acids also plays a role in its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(4-carboxyphenyl)porphyrin (TCPP): Similar to TPPS but with carboxylate groups instead of sulfonate groups.
Tetrakis(4-pyridyl)porphyrin (TPyP): Contains pyridyl groups, offering different coordination chemistry.
Tetrakis(3,5-dicarboxyphenyl)porphyrin (TDCPP): Features carboxylate groups at different positions on the phenyl rings
Uniqueness of TPPS
TPPS is unique due to its high water solubility, which is attributed to the presence of sulfonate groups. This property makes it particularly useful in biological and medical applications where aqueous solubility is essential. Additionally, TPPS exhibits strong photophysical properties, making it an excellent candidate for photodynamic therapy and other light-driven processes .
Propriétés
Formule moléculaire |
C44H30N4O12S4 |
|---|---|
Poids moléculaire |
935.0 g/mol |
Nom IUPAC |
4-[10,15,20-tris(4-sulfophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonic acid |
InChI |
InChI=1S/C44H30N4O12S4/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57/h1-24,45-46H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60) |
Clé InChI |
YAVMDSYMZGJNES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=C(C=C9)S(=O)(=O)O)N3)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


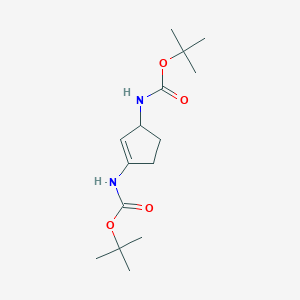

![(2R)-2-(([(3-Methylphenyl)amino]carbonyl)amino)propanoic acid](/img/structure/B13721298.png)

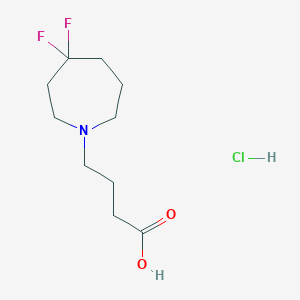

![4-[3-(2,2-Difluoroethoxy)phenyl]-butyric acid](/img/structure/B13721330.png)
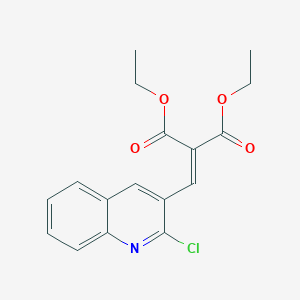

![(3-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-phenyl)-carbamic acid tert-butyl ester](/img/structure/B13721344.png)
